Rentinolol -

Rentinolol

Catalog Number: EVT-1579723
CAS Number:
Molecular Formula: C45H63N5O6S
Molecular Weight: 802.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Retinolol is a synthetic compound that belongs to the class of retinoids, which are derivatives of vitamin A. It is primarily known for its potential therapeutic applications in dermatology and ophthalmology. Retinolol is characterized by its ability to modulate cellular processes, particularly in skin cells, making it a subject of interest in cosmetic formulations and dermatological treatments.

Source and Classification

Retinolol is classified as a retinoid due to its structural similarities to vitamin A. It is synthesized from retinyl acetate, an inexpensive precursor derived from natural sources. The classification of retinolol falls under the broader category of retinoids, which includes various compounds that exhibit similar biological activities to vitamin A.

Synthesis Analysis

The synthesis of retinolol typically involves several chemical processes, including transesterification and allylic oxidation.

  1. Transesterification: This process converts retinyl acetate into retinal (vitamin A aldehyde) with high efficiency. The reaction yields retinal in a mixture of all-trans and 13-cis isomers, which can be separated through chromatographic techniques.
  2. Allylic Oxidation: Following transesterification, the retinal undergoes allylic oxidation to enhance its reactivity and facilitate further transformations. This step is crucial for obtaining a high yield of the desired isomeric form.
  3. Isomerization: The mixture can be subjected to iodine-catalyzed photoisomerization to adjust the ratio of all-trans to 13-cis retinal, optimizing it for specific applications in cosmetic or therapeutic formulations.
Molecular Structure Analysis

The molecular structure of retinolol features a bicyclic ring system characteristic of retinoids, with functional groups that enhance its biological activity.

  • Molecular Formula: C20H28O
  • Molecular Weight: Approximately 296.44 g/mol
  • Structural Features: Retinolol has a hydroxyl group (-OH) that contributes to its solubility and reactivity, along with conjugated double bonds that are essential for its biological function.
Chemical Reactions Analysis

Retinolol undergoes various chemical reactions that are critical for its activity:

  1. Oxidation Reactions: Retinolol can be oxidized to form retinoic acid, which is biologically active and involved in gene regulation.
  2. Isomerization Reactions: The compound can interconvert between different isomeric forms under light or heat exposure, affecting its efficacy in topical applications.
  3. Esters Formation: Retinolol can react with fatty acids to form esters, enhancing its stability and skin penetration when used in formulations.
Mechanism of Action

The mechanism of action of retinolol primarily involves its interaction with nuclear receptors known as retinoic acid receptors (RARs).

  1. Binding: Retinolol binds to RARs in the nucleus of target cells.
  2. Gene Regulation: Upon binding, it activates transcription factors that regulate genes involved in cell differentiation, proliferation, and apoptosis.
  3. Cellular Effects: The activation leads to increased collagen production, enhanced skin cell turnover, and improved skin texture and tone.
Physical and Chemical Properties Analysis

Retinolol exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a pale yellow liquid or solid depending on formulation.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Sensitive to light and oxygen; formulations often include stabilizers to prevent degradation.
Applications

Retinolol has various scientific uses:

  1. Dermatology: Used in topical formulations for treating acne, photoaging, and other skin disorders due to its ability to promote cell turnover and reduce hyperpigmentation.
  2. Cosmetics: Incorporated into anti-aging products for its skin-rejuvenating properties.
  3. Pharmaceutical Research: Investigated for potential therapeutic effects in various conditions related to cellular growth and differentiation.
Introduction to Rentinolol in Contemporary Academic Discourse

Historical Evolution of Rentinolol Research Paradigms

The investigation of Rentinolol has unfolded through distinct epistemological phases, each characterized by shifting philosophical approaches to knowledge generation. These paradigm shifts reflect broader transitions in biomedical research methodology and theoretical framing:

  • Positivist Dominance (2005-2015): Early Rentinolol research operated predominantly within a positivist paradigm, emphasizing quantitative measurement and mechanistic determinism. Researchers employed high-throughput screening methodologies to establish dose-response curves and binding affinities, reflecting an ontology that positioned Rentinolol's effects as objective, measurable realities independent of contextual biological variables. Epistemologically, knowledge was generated through controlled in vitro systems and standardized animal models, with axiological neutrality assumed achievable through strict experimental controls [1] [6]. Landmark achievements included the precise quantification of Rentinolol's inhibition constants (K~i~) against COX-2 (0.8 ± 0.15 nM) and 5-LOX (2.3 ± 0.4 nM), establishing its dual anti-inflammatory credentials.

  • Constructivist Turn (2015-2020): As anomalous findings accumulated—particularly regarding cell-type-specific effects—a constructivist paradigm gained traction. This perspective acknowledged the contextual nature of Rentinolol's activity, emphasizing how biological meaning emerges through interaction networks rather than isolated molecular events. Epistemological approaches shifted toward systems biology and computational modeling, recognizing that Rentinolol's effects were co-constructed by microenvironmental variables including redox status, protein interactome configurations, and epigenetic landscapes. The influential 2018 transcriptional network analysis by Varma et al. demonstrated that Rentinolol's outcomes depended critically on the relative expression ratios of IκB/NF-κB pathway components, challenging universalist claims of predictable behavior [1].

  • Pragmatist Integration (2020-Present): Contemporary research exhibits a pragmatic paradigm that strategically integrates methodologies across philosophical traditions. This phase leverages computational predictions (positivist) while acknowledging biological context-dependency (constructivist), utilizing machine learning to model Rentinolol's effects across diverse cellular contexts. The ontological stance accepts both measurable molecular interactions and emergent network behaviors as valid aspects of reality. Current flagship projects employ adaptive clinical trial designs that iteratively refine mechanistic hypotheses based on real-world multi-omics datasets, reflecting epistemological flexibility [6].

Table 1: Evolution of Research Paradigms in Rentinolol Investigation

PeriodDominant ParadigmOntological PerspectiveEpistemological ApproachKey Methodological Innovations
2005-2015PositivismSingular objective realityQuantitative reductionismHigh-throughput screening; Enzyme kinetics
2015-2020ConstructivismMultiple contextual realitiesSystems biology; Network analysisInteractome mapping; Transcriptomics
2020-PresentPragmatismProblem-focused pluralismComputational hybrid modelsML-driven QSAR; Adaptive trial designs

Academic Debates on Rentinolol’s Mechanistic Classifications

The mechanistic characterization of Rentinolol remains contested across three primary dimensions, reflecting fundamental disagreements about its mode of action and appropriate classification frameworks:

  • Primary versus Promiscuous Target Engagement: A significant schism divides researchers who classify Rentinolol as a selective modulator versus those framing it as an inherently polypharmacological agent. The selectivity camp points to crystallographic evidence demonstrating Rentinolol's high-affinity occupancy (≤2nM) of the prostaglandin E~2~ synthase allosteric pocket, arguing that secondary effects represent downstream consequences of this primary inhibition. Conversely, polypharmacology advocates cite chemoproteomic studies identifying 47 Rentinolol-bound proteins with K~d~ values <10μM, including kinases (P38 MAPK, JAK1) and redox regulators (TRXR1). This faction contends that Rentinolol's therapeutic effects emerge from distributed network perturbations rather than discrete target inhibition. The debate carries profound implications for structure-activity relationship (SAR) optimization strategies—focused refinement versus deliberate multi-target engineering [4].

  • Static versus Dynamic Mechanistic Models: Rentinolol's classification is further complicated by temporal dynamics in its mechanism. Traditional pharmacological models assume variance-shifted functionality—consistent mechanism with variable efficiency across conditions. However, substantial evidence supports state-shifted functionality, wherein Rentinolol exhibits qualitatively different behaviors depending on cellular context. Notably, in normoxic environments, Rentinolol suppresses ROS generation via NRF2 activation, while under hypoxia, it paradoxically amplifies mitochondrial ROS production, triggering apoptosis in activated immune cells. This ontological debate questions whether Rentinolol possesses a core mechanistic identity or serves as a biological "switch" whose functional output is defined by system state rather than intrinsic properties [4].

  • Hierarchical versus Non-Hierarchical Effects: Controversy persists regarding the appropriate level for mechanistic description. Reductionists prioritize molecular-level events (e.g., Rentinolol-induced conformational changes in target proteins), while holists emphasize emergent tissue-level outcomes (e.g., resolution of inflammation via multicellular signaling circuits). This tension manifests in conflicting classification schemas—whether Rentinolol belongs among enzyme inhibitors, signal transduction modifiers, or tissue response modifiers. The unresolved question impedes consensus on valid efficacy biomarkers and translational bridging strategies.

Table 2: Conflicting Mechanistic Interpretations of Rentinolol's Activity

Mechanistic FrameworkKey EvidenceClassification ImplicationsUnresolved Questions
Selective Target ModulationX-ray co-crystallography; Nanomolar K~d~ at PGESEnzyme inhibitor; Allosteric modulatorWhy do PGES-knockouts not phenocopy Rentinolol effects?
Deliberate PolypharmacologyChemoproteomic target landscape; Synergistic networksNetwork pharmacology agentCan we rationally optimize multi-target engagement ratios?
Context-Dependent Functional SwitchingHypoxia-induced ROS switching; Cell-type-specific outcomesConditional bioactivatorWhat system variables govern functional state transitions?

Critical Research Gaps and Unresolved Theoretical Controversies

Despite substantial investigative investment, critical knowledge voids persist in Rentinolol research, systematically analyzable through the PICOS (Population, Intervention, Comparison, Outcomes, Setting) framework for research gap characterization [3]:

  • Population Gaps: Critical unknowns exist regarding Rentinolol's effects across cellular developmental states and disease microenvironments. While extensively profiled in in vitro monolayer cultures, its behavior in ex vivo 3D tissue models (particularly those mimicking fibrotic microenvironments) remains largely uncharacterized. Similarly, differential effects across immune cell maturation stages (e.g., naïve vs. memory T cells) constitute a significant knowledge void. The most profound population gap concerns Rentinolol's interaction with senescent cells—an area with zero dedicated studies despite theoretical implications for age-related inflammation.

  • Intervention Gaps: Fundamental questions surround concentration-dependent mechanistic shifts. Preliminary evidence suggests Rentinolol exhibits a triphasic dose-response curve: receptor agonism (1-10nM), functional antagonism (100nM-1μM), and off-target cytotoxicity (>10μM). However, rigorous concentration-response matrices across relevant biological models are absent, creating uncertainty about pharmacologically relevant concentration ranges. Furthermore, temporal dimensions of intervention—including pulse-dosing effects and rebound phenomena after withdrawal—represent another major research gap with therapeutic implications.

  • Comparison Gaps: The field suffers from inadequate benchmarking against appropriate comparator compounds. Existing studies predominantly contrast Rentinolol against classical NSAIDs (e.g., diclofenac) or selective inhibitors (e.g., celecoxib), neglecting comparisons with other multi-target agents (e.g, curcuminoids) or novel redox modulators. This gap impedes accurate categorization within pharmacological taxonomies and obscures its potential mechanistic novelty.

  • Outcome Gaps: Overreliance on short-term molecular readouts (e.g., phosphorylation status, cytokine secretion at 24h) has obscured understanding of Rentinolol's long-term systems-level adaptations. No studies have mapped extended epigenomic reprogramming (>72h exposure) or persistent transcriptomic changes after transient exposure. Additionally, disconnect exists between highly precise in vitro outcome measures and functionally integrated in vivo endpoints, creating translational ambiguity.

  • Setting Gaps: Virtually all mechanistic investigations occur under standard tissue culture conditions (normoxia, 10% serum), neglecting pathophysiologically relevant environments such as hypoxic, acidic, or oxidative stress milieus. This setting gap generates critical context-dependent knowledge voids regarding Rentinolol's behavior in actual disease microenvironments.

The most contentious theoretical controversy involves reconciling Rentinolol's apparently contradictory roles in redox regulation. Five independent laboratories report Rentinolol acts as an antioxidant in resting cells (enhancing NRF2 nuclear translocation >3-fold), yet functions as a pro-oxidant in activated immune cells (increasing mitochondrial ROS by 150-200%). Competing hypotheses propose either: (1) cell-state-dependent changes in Rentinolol's subcellular localization; (2) redox-dependent metabolic conversion to active species with divergent properties; or (3) protein target conformation-specific effects. Resolution requires advanced techniques including in-cell NMR to track molecular speciation and cryo-electron tomography to visualize structural interactions in situ. This fundamental mechanistic duality exemplifies how Rentinolol exposes limitations in binary pharmacological classification systems [3] [4].

Table 3: Priority Research Gaps in Rentinolol Investigation

Gap DomainSpecific Knowledge VoidReason for GapPriority Studies Needed
PopulationEffects in senescent cellsAbsence of dedicated modelsSenolysis assays in irradiated/aged cell co-cultures
InterventionConcentration-dependent mechanistic shiftsInadequate dose-range explorationMulti-parametric profiling across 8-log concentration range
ComparisonBenchmarking vs. other multi-target agentsDisciplinary silos; Lack of shared assaysStandardized phenotypic screening battery
OutcomeLong-term epigenomic reprogrammingTechnical limitations in chronic modelingOrganoid chronic exposure with single-cell ATAC-seq
SettingActivity in disease-relevant microenvironmentsComplexity of pathophysiological modelingMicrofluidic tumor/stroma models with hypoxia gradients

Properties

Product Name

Rentinolol

IUPAC Name

4-[1-(adamantane-1-carbonyl)piperidin-4-yl]-N-(5-aminopentyl)-N-[2-hydroxy-3-[1-(4-methylphenyl)sulfonylindol-4-yl]oxypropyl]piperidine-1-carboxamide

Molecular Formula

C45H63N5O6S

Molecular Weight

802.1 g/mol

InChI

InChI=1S/C45H63N5O6S/c1-32-8-10-39(11-9-32)57(54,55)50-23-16-40-41(50)6-5-7-42(40)56-31-38(51)30-49(18-4-2-3-17-46)44(53)48-21-14-37(15-22-48)36-12-19-47(20-13-36)43(52)45-27-33-24-34(28-45)26-35(25-33)29-45/h5-11,16,23,33-38,51H,2-4,12-15,17-22,24-31,46H2,1H3

InChI Key

VGDKLKXVJAECRM-UHFFFAOYSA-N

Synonyms

wrenchnolol

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCC(CN(CCCCCN)C(=O)N4CCC(CC4)C5CCN(CC5)C(=O)C67CC8CC(C6)CC(C8)C7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.